Diethyl (diphenylmethylene)malonate
Overview
Description
Diethyl (diphenylmethylene)malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ethyl ester groups attached to a central malonic acid structure, with a diphenylmethylene group substituting one of the hydrogen atoms on the methylene carbon. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (diphenylmethylene)malonate can be synthesized through the alkylation of diethyl malonate with diphenylmethylene chloride in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
- Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
- The enolate ion then undergoes nucleophilic substitution with diphenylmethylene chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Diethyl (diphenylmethylene)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene carbon using alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of the corresponding malonic acid derivative.
Decarboxylation: Heating the compound in the presence of a strong acid can result in the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Strong acids like sulfuric acid.
Major Products:
Alkylation: Substituted diethyl malonates.
Hydrolysis: Diphenylmethylene malonic acid.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl (diphenylmethylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including barbiturates and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (diphenylmethylene)malonate involves its reactivity as a nucleophile due to the presence of the enolate ion. The compound can participate in various nucleophilic substitution and addition reactions, targeting electrophilic centers in other molecules. The diphenylmethylene group enhances the stability of the enolate ion, making it a more effective nucleophile.
Comparison with Similar Compounds
Diethyl malonate: Lacks the diphenylmethylene group, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Ethyl acetoacetate: Contains a keto group instead of the diphenylmethylene group, leading to different reactivity patterns.
Uniqueness: Diethyl (diphenylmethylene)malonate is unique due to the presence of the diphenylmethylene group, which enhances its nucleophilicity and stability. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
diethyl 2-benzhydrylidenepropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJORYSROIFVSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947733 | |
Record name | Diethyl (diphenylmethylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24824-36-0 | |
Record name | 1,3-Diethyl 2-(diphenylmethylene)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24824-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (diphenylmethylene)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (diphenylmethylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (diphenylmethylene)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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